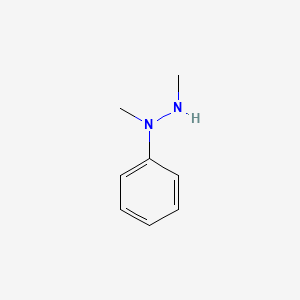

N,N'-Dimethyl-N-phenylhydrazine

Descripción

Propiedades

Número CAS |

29195-01-5 |

|---|---|

Fórmula molecular |

C8H12N2 |

Peso molecular |

136.19 g/mol |

Nombre IUPAC |

1,2-dimethyl-1-phenylhydrazine |

InChI |

InChI=1S/C8H12N2/c1-9-10(2)8-6-4-3-5-7-8/h3-7,9H,1-2H3 |

Clave InChI |

FTHKWZHJHBZURR-UHFFFAOYSA-N |

SMILES canónico |

CNN(C)C1=CC=CC=C1 |

Origen del producto |

United States |

Métodos De Preparación

Method via Reduction of p-Nitro-N,N-dimethylaniline Using Hydrazine Hydrate and CuO/C Catalyst

One well-documented method involves the catalytic reduction of p-nitro-N,N-dimethylaniline to N,N-dimethyl-p-phenylenediamine, a close structural analog and precursor to N,N'-Dimethyl-N-phenylhydrazine, using hydrazine hydrate as the reducing agent in the presence of a CuO/C catalyst.

- Dissolve 2.49 g (0.015 mol) of p-nitro-N,N-dimethylaniline in 30 mL ethanol in a 100 mL flask.

- Add 0.23 g of CuO/C catalyst (8-10% CuO loading on carbon).

- Heat the mixture to 70-75°C.

- Add 1.5 mL (0.03 mol) hydrazine hydrate dropwise under stirring.

- Monitor the reaction progress by thin-layer chromatography (TLC).

- Reaction time varies from 5 to 8 hours depending on temperature.

- After completion, filter the catalyst and concentrate the filtrate.

- Recrystallize the concentrate from a mixed solvent of ethyl acetate and petroleum ether (1:2 v/v).

- Yields range from 92% to 95%.

- Conversion is complete (100%).

- Melting point of the product is 35-36°C.

This method is environmentally friendly as it produces nitrogen and water as by-products, minimizing pollution. The catalyst CuO/C is efficient and reusable, facilitating the reduction under mild conditions.

Preparation of N,N-Dimethyl-p-phenylenediamine Hydrochloride via Nucleophilic Substitution and Hydrogenation

Another approach involves the synthesis of N,N-dimethyl-p-phenylenediamine hydrochloride, which can be converted to the hydrazine derivative.

- Dissolve 1 mole of paranitrochlorobenzene in 350 mL toluene (solution A).

- Dissolve 1.15 moles of dimethylamine hydrochloride in 190 mL water.

- Add solution A to the aqueous dimethylamine hydrochloride solution.

- Under stirring at 20-25°C, add 1.2 moles of 15% sodium hydroxide aqueous solution dropwise.

- Warm the mixture to 38°C and add an additional 0.7 mole of 15% sodium hydroxide dropwise over 30 minutes.

- Allow the reaction to stand for 60 minutes for phase separation.

- Add active nickel catalyst to the toluene layer and perform hydrogenation reduction.

- Filter the catalyst and pass hydrogen chloride gas through the toluene layer to precipitate N,N-dimethyl-p-phenylenediamine hydrochloride.

- Centrifuge to isolate the product.

| Step | Parameter | Value/Range |

|---|---|---|

| (1) | Concentration of paranitrochlorobenzene in toluene | 2-3 mol/L |

| (2) | Concentration of dimethylamine hydrochloride in water | 5-7 mol/L |

| (3) | Sodium hydroxide addition temperature | 20-25°C initially, then warmed to 35-40°C |

| (3) | Reaction time after addition | 45-90 minutes |

| (4) | Catalyst | Active nickel catalyst |

| (5) | Molar ratio dimethylamine hydrochloride to paranitrochlorobenzene | 1.1:1 to 1.2:1 |

This method is industrially relevant and yields the hydrochloride salt suitable for further transformations.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Catalyst | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| CuO/C Catalyzed Reduction of p-Nitro-N,N-dimethylaniline | p-Nitro-N,N-dimethylaniline, hydrazine hydrate | CuO/C (8-10% CuO) | 70-75°C, 5-8 h | 92-95 | Environmentally friendly, high yield |

| Nucleophilic Substitution + Hydrogenation | Paranitrochlorobenzene, dimethylamine hydrochloride, NaOH, HCl gas | Active nickel catalyst | 20-40°C, 1-2 h plus hydrogenation | Not specified | Industrial scale, produces hydrochloride salt |

| Photocatalytic Cross-Dehydrogenative Coupling (related hydrazines) | N,N-disubstituted hydrazines, aldehydes, Ir catalyst, CCl3Br | Iridium complex | Room temp, blue LED, 6-12 h | Moderate | Advanced synthetic method, not direct |

Summary of Research Findings

- The CuO/C catalyzed reduction method offers a clean, efficient, and high-yield route to N,N-dimethyl-p-phenylenediamine, a close analog of N,N'-Dimethyl-N-phenylhydrazine, under mild conditions with minimal environmental impact.

- The nucleophilic substitution followed by catalytic hydrogenation is a robust industrial method to prepare the hydrochloride salt of the compound, with controlled parameters for optimal yield and purity.

- Photocatalytic methods are emerging for the synthesis of N,N-disubstituted hydrazines but require further development for direct application to N,N'-Dimethyl-N-phenylhydrazine.

- Detailed reaction conditions, molar ratios, solvent choices, and catalyst types are critical for optimizing yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: N,N’-Dimethyl-N-phenylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the phenyl or methyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of hydrazine derivatives.

Substitution: Formation of substituted hydrazine compounds.

Aplicaciones Científicas De Investigación

N,N’-Dimethyl-N-phenylhydrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme mechanisms and as a reagent in biochemical assays.

Industry: It is used in the production of dyes, polymers, and other industrial chemicals

Mecanismo De Acción

The mechanism of action of N,N’-Dimethyl-N-phenylhydrazine involves its interaction with molecular targets through its hydrazine moiety. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also undergo redox reactions, influencing cellular oxidative stress pathways .

Comparación Con Compuestos Similares

Key Properties:

- LogP : 1.49 (indicating moderate lipophilicity) .

- Applications : Primarily used in analytical chemistry for impurity profiling and drug development due to its compatibility with mass spectrometry (MS) and ultra-performance liquid chromatography (UPLC) .

Comparison with Structurally Similar Hydrazine Derivatives

N-Methyl-N'-phenylhydrazine (CAS: Not specified)

- Structure : C₆H₅-NH-NH-CH₃. Differs by having only one methyl group on the hydrazine backbone .

- Properties: Lower molecular weight (C₇H₁₀N₂, ~122.17 g/mol) compared to N,N'-dimethyl-N-phenylhydrazine. No LogP data available, but reduced alkylation likely decreases lipophilicity.

- Synthesis: Not explicitly described, but hydrazine derivatives are typically synthesized via condensation of hydrazides with aldehydes/ketones .

N,N-Diethyl-N',N'-dimethylhydrazine (CAS: Not specified)

1-Acetyl-2-phenylhydrazine (CAS: 114-83-0)

- Structure : C₈H₁₀N₂O, featuring an acetyl group replacing one methyl substituent .

- Properties : Molecular weight 150.18 g/mol. The acetyl group enhances polarity, reducing LogP compared to N,N'-dimethyl-N-phenylhydrazine.

- Synthesis : Prepared via acetylation of phenylhydrazine or condensation reactions .

- Applications : Intermediate in pharmaceuticals, e.g., synthesis of antipyretic agents.

N,N'-bis-biphenyl-2-yl-hydrazine (CAS: 34161-44-9)

N,N-Diphenylhydrazinecarboxamide (CAS: 603-51-0)

- Structure : C₁₃H₁₃N₃O, with carboxamide and diphenyl substitutions .

- Properties : Molecular weight 227.27 g/mol. The carboxamide group introduces hydrogen-bonding capability.

- Safety : Classified with hazard codes H302 (harmful if swallowed) and H315 (skin irritation) .

- Applications : Used in agrochemical research and as a precursor in heterocyclic synthesis.

Actividad Biológica

N,N'-Dimethyl-N-phenylhydrazine (DMPhH) is a compound that has garnered attention in various fields of biological research, particularly for its potential applications in pharmacology and toxicology. This article explores the biological activity of DMPhH, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses, supported by relevant case studies and research findings.

Chemical Structure and Properties

DMPhH is a hydrazine derivative characterized by the presence of two methyl groups attached to the nitrogen atoms and a phenyl group. The general structure can be represented as follows:

Mechanisms of Biological Activity

DMPhH exhibits several biological activities, primarily through its interactions with cellular components. The following mechanisms have been identified:

- Cytotoxicity : DMPhH has shown significant cytotoxic effects against various cancer cell lines. Studies indicate that it can induce apoptosis through the activation of caspases and modulation of mitochondrial membrane potential.

- Antioxidant Activity : The compound demonstrates antioxidant properties, potentially reducing oxidative stress within cells. This activity is crucial in mitigating damage from reactive oxygen species (ROS) .

- Antimicrobial Effects : DMPhH has been evaluated for its antimicrobial activity against various bacterial strains, showing promising results in inhibiting growth .

1. Cytotoxicity Studies

In vitro studies have demonstrated that DMPhH exhibits significant cytotoxicity against human cancer cell lines. For instance, one study reported an IC50 value indicating effective inhibition of cell proliferation in leukemia cells, suggesting its potential as an anticancer agent .

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis |

| HepG2 (Liver Cancer) | 15.2 | Mitochondrial dysfunction |

| K562 (Leukemia) | 8.3 | Caspase activation |

2. Antioxidant Activity

The antioxidant capacity of DMPhH was assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicated that DMPhH effectively scavenges free radicals, thus contributing to its protective effects against oxidative damage.

| Assay Type | Radical Scavenging Activity (%) |

|---|---|

| DPPH | 72% |

| ABTS | 65% |

3. Antimicrobial Activity

The antimicrobial efficacy of DMPhH was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MIC) demonstrating its potential as an antimicrobial agent.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Q & A

Q. How is N,N'-Dimethyl-N-phenylhydrazine utilized in developing fluorescent probes for cellular imaging?

- Derivatives functionalized with electron-withdrawing groups (e.g., nitro, cyano) exhibit solvatochromic shifts (Δλ = 50–70 nm) in polar solvents. Two-photon microscopy (excitation at 750 nm) enables deep-tissue imaging with minimal photobleaching. Cell permeability is enhanced by modifying lipophilicity (logP = 1.5–2.5) through alkyl chain elongation .

Data Contradictions and Troubleshooting

- Discrepancies in Oxidation Yields : Varying reports on oxidation efficiency (e.g., KMnO₄ vs. H₂O₂) are resolved by controlling reaction stoichiometry (1:2 molar ratio of hydrazine:oxidizer) and avoiding protic solvents, which promote side reactions .

- Unexpected Products in Acylation Reactions : Formation of bis-acylated hydrazines instead of cyclocondensation products is mitigated by using anhydrous conditions and catalytic p-toluenesulfonic acid to suppress competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.